
(+/-)-11-Hydroxy-delta9-THC-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a compound’s description includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under normal conditions) and any unique physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, polarity, and reactivity .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics :
- Delta9-tetrahydrocannabinol (delta9-THC), the primary psychoactive constituent of marijuana, undergoes hepatic metabolism to form 11-hydroxy-delta9-THC, which is further oxidized to 11-nor-9-carboxy-delta9-THC. This metabolism is mediated by CYP2C9, and the process exhibits high affinity for delta9-THC (Bland, Haining, Tracy, & Callery, 2005).
- Prolonged excretion of THC and its metabolites, including 11-hydroxy-THC, in urine is observed in chronic cannabis users, challenging their use as biomarkers for recent cannabis exposure (Lowe, Abraham, Darwin, Herning, Cadet, & Huestis, 2009).
- Plasma pharmacokinetics of THC, 11-hydroxy-THC, and 11-nor-9-carboxy-THC are documented after multiple high-dose oral THC administration, aiding in the interpretation of plasma THC concentrations (Schwilke et al., 2009).
Detection and Analysis Methods :
- Techniques for the quantitative analysis of THC, 11-hydroxy-THC, and 11-nor-9-carboxy-THC in human hair, urine, and plasma, using mass spectrometry and other methods, have been developed (Wilkins, Haughey, Cone, Huestis, Foltz, & Rollins, 1995).
- The immunocomplex binding antibody method allows for a sensitive and one-step assay for detecting THC and its metabolites (Niemi et al., 2010).
Physiological and Behavioral Effects :
- Sex-dependent differences in THC metabolism, including a female-specific elevation in the bioactive metabolite 11-hydroxy-THC, and its effects on behavior and neural activity in adolescent rats have been observed (Ruiz et al., 2020).
- THC's rapid transfer from lungs to blood during smoking and its oxidative metabolism to form 11-hydroxy-THC and 11-nor-9-carboxy-THC are crucial for understanding its psychoactive effects (Huestis, Henningfield, & Cone, 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBKSSAWEUDACY-MVOYJBSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362044-74-4 |
Source


|
| Record name | 362044-74-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is (+/-)-11-Hydroxy-delta9-THC-D3 used in the analysis of phytocannabinoids?
A1: this compound serves as an internal standard in LC-MS/MS methods for quantifying phytocannabinoids and their metabolites in biological matrices like urine, oral fluid, and blood []. Internal standards are crucial in analytical chemistry for accurate and precise quantification. They are added to samples, calibrators, and quality control materials at a known concentration. Due to their similar chemical behavior to the analyte of interest, in this case, 11-Hydroxy-Delta9-THC, they help to correct for variations during sample preparation and analysis, thereby enhancing the reliability of the results.
Q2: Can you elaborate on the analytical method validation described in the paper and how this compound contributes to it?
A2: The research paper describes the development and validation of an LC-MS/MS method for quantifying 15 common phytocannabinoids and their metabolites []. Validation is essential to demonstrate the method's reliability and fitness for purpose. While the paper doesn't explicitly detail the entire validation process, it mentions achieving good linearity and reproducibility for the analytes with R2 values > 0.95. Additionally, it reports low limits of detection (LLOD) and quantitation (LLOQ), ranging from 0.25 to 2.5 ng/ml, and excellent reproducibility with CV < 15% for all compounds in the studied matrices. The use of this compound as an internal standard contributes significantly to these achievements by correcting for matrix effects and instrumental variations, ultimately ensuring the accuracy and precision of the method.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

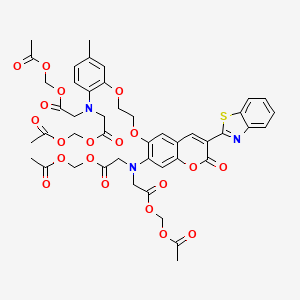
![Bicyclo[2.2.1]heptane-2,7-diol, 7-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)
![Trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate](/img/structure/B593717.png)
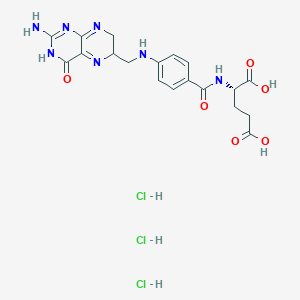
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

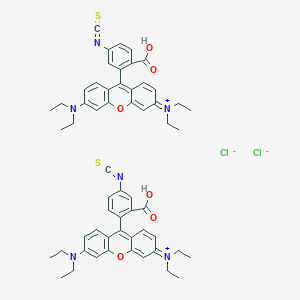
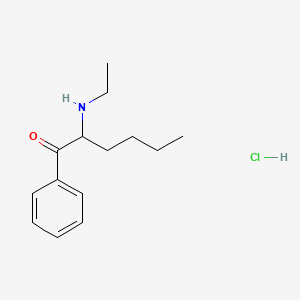
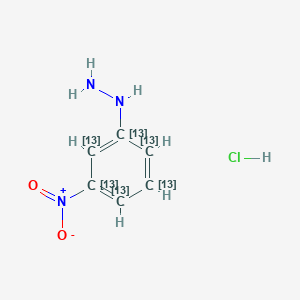
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
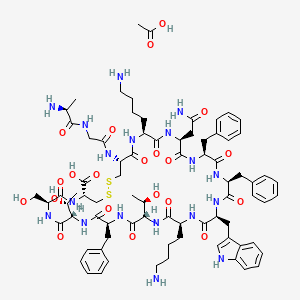
![Benzoylecgonine-D3; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, (1R,2R,3S,5S)-; 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-(methyl-d3)-, [1R-(exo,exo)]-; (1R,2R,3S,5S)-3-(Benzoyloxy)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B593741.png)
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)